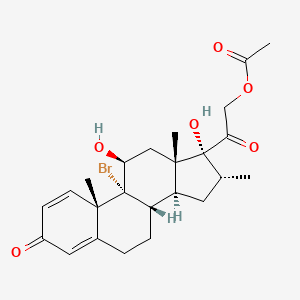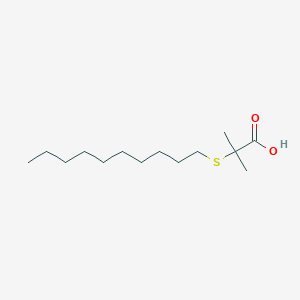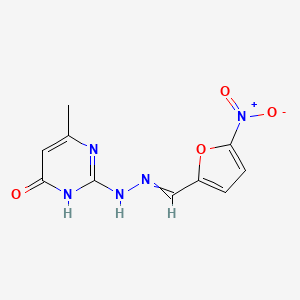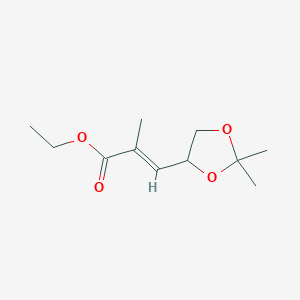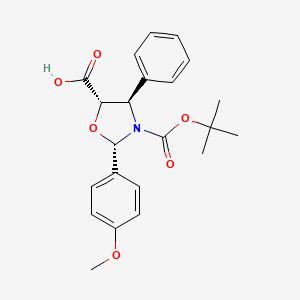
5-Hydroxypentanoic Acid Methyl Ester-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxypentanoic Acid Methyl Ester-d4 is an isotope-labeled compound used as an intermediate in various chemical syntheses. The compound has a molecular formula of C6H8D4O3 and a molecular weight of 136.18. It appears as an orange-yellow liquid and is soluble in dichloromethane and ethyl acetate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Hydroxypentanoic Acid Methyl Ester-d4 can be synthesized through the esterification of 5-hydroxypentanoic acid with methanol in the presence of a deuterium source. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process . The reaction conditions include refluxing the mixture at elevated temperatures to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The deuterium labeling is achieved by using deuterated methanol (CD3OD) as the deuterium source .
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxypentanoic Acid Methyl Ester-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 5-oxopentanoic acid methyl ester.
Reduction: The ester group can be reduced to form the corresponding alcohol, 5-hydroxypentanol.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: 5-Oxopentanoic acid methyl ester.
Reduction: 5-Hydroxypentanol.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
5-Hydroxypentanoic Acid Methyl Ester-d4 is used in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in metabolic studies to trace biochemical pathways and understand the metabolism of related compounds.
Medicine: It is employed in the development of deuterated drugs, which have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Hydroxypentanoic Acid Methyl Ester-d4 involves its participation in various biochemical and chemical reactions. The hydroxyl group can form hydrogen bonds, facilitating interactions with enzymes and other biomolecules . The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in metabolic pathways . The deuterium labeling allows for the tracking of the compound in metabolic studies, providing insights into its behavior and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-Hydroxypentanoate: The non-deuterated version of 5-Hydroxypentanoic Acid Methyl Ester-d4.
Methyl 5-Hydroxyvalerate: Another name for Methyl 5-Hydroxypentanoate.
Methyl δ-Hydroxyvalerate: Another name for Methyl 5-Hydroxypentanoate.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which makes it valuable for tracing and studying metabolic pathways. The presence of deuterium atoms provides a distinct mass difference, allowing for precise detection and analysis using mass spectrometry. This property makes it a crucial tool in research areas where understanding the fate and transformation of molecules is essential.
Eigenschaften
Molekularformel |
C6H12O3 |
|---|---|
Molekulargewicht |
136.18 g/mol |
IUPAC-Name |
methyl 2,2,3,3-tetradeuterio-5-hydroxypentanoate |
InChI |
InChI=1S/C6H12O3/c1-9-6(8)4-2-3-5-7/h7H,2-5H2,1H3/i2D2,4D2 |
InChI-Schlüssel |
JYXTZNBQHSHEKP-BYUTVXSXSA-N |
Isomerische SMILES |
[2H]C([2H])(CCO)C([2H])([2H])C(=O)OC |
Kanonische SMILES |
COC(=O)CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-[[3-(Dimethylamino)phenyl]methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13841181.png)
![(1-([2-(Trimethylsilyl)ethoxy]methyl)-1H-imidazol-5-YL)boronic acid](/img/structure/B13841186.png)
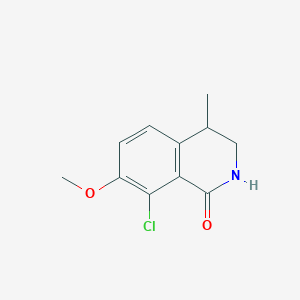

![[(7S,8S,10S)-7-[[1-[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl]oxy-4-methyl-1-oxopentan-2-yl]carbamoyl]-8-hydroxyhenicosan-10-yl] 2-formamido-4-methylpentanoate](/img/structure/B13841208.png)


